Ethyl 3-amino-2,2-dimethylbutanoate
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Overview
Description
Ethyl 3-amino-2,2-dimethylbutanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of butanoic acid and features an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,2-dimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another method involves the reaction of 3-amino-2,2-dimethylbutanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it can be performed at room temperature and provides high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino esters.
Scientific Research Applications
Ethyl 3-amino-2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain amino acids.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,2-dimethylbutanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can then interact with molecular targets such as receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-3,3-dimethylbutanoate
- Ethyl 3-amino-2,2-dimethylpropanoate
- Ethyl 3-amino-2,2-dimethylpentanoate
Uniqueness
Ethyl 3-amino-2,2-dimethylbutanoate is unique due to its specific structural features, including the presence of both an amino group and an ester functional group on a butanoate backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Biological Activity
Ethyl 3-amino-2,2-dimethylbutanoate, a compound recognized for its structural similarity to natural amino acids, has garnered attention for its potential biological activities. This article synthesizes current research findings, detailing its mechanisms of action, synthesis methods, and implications in various fields.
Chemical Structure and Properties
- Molecular Formula : C8H17NO2
- Molecular Weight : 159.23 g/mol
- Functional Groups : Contains an ethyl ester and an amino group, contributing to its reactivity and biological interactions.
The compound's structure includes a chiral center, which is significant in the context of stereochemistry and biological activity. This feature allows it to interact selectively with biological targets, influencing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzyme active sites, potentially acting as a substrate or inhibitor.
- Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid derivative, which may interact with various molecular targets such as receptors or enzymes .
- Modulation of Biochemical Pathways : It may influence metabolic pathways through its interactions with specific proteins or enzymes involved in metabolic processes.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Pharmaceutical Applications : Due to its structural properties, it is being explored for potential therapeutic uses in treating various conditions .
- Research Applications : It serves as an intermediate in the synthesis of more complex organic molecules and is used in studies involving enzyme-substrate interactions due to its similarity to amino acids .
Synthesis Methods
This compound can be synthesized through several methods:
- Esterification : Reacting 3-amino-2,2-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
- Reaction with Ethyl Chloroformate : This method utilizes a base like triethylamine and can be performed at room temperature, yielding high purity products.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl 2-amino-3,3-dimethylbutanoate | Similar backbone but different methyl placement | Potentially different biological activities |
Ethyl 3-amino-2,2-dimethylpropanoate | Variation in carbon chain length | May exhibit different pharmacokinetics |
Ethyl 3-amino-4-methylpentanoate | Longer carbon chain | Different reactivity profiles |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Pharmacological Studies : Investigations into its effects on metabolic pathways have shown promising results for therapeutic applications.
- Toxicological Assessments : Research into new psychoactive substances (NPS) has noted the compound's relevance in understanding intoxications linked to synthetic derivatives .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 3-amino-2,2-dimethylbutanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-11-7(10)8(3,4)6(2)9/h6H,5,9H2,1-4H3 |
InChI Key |
RRBLUYXJXGRPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)N |
Origin of Product |
United States |
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